Lipophilicity (XLogP3) and Predicted Membrane Permeability: 4-Benzoyl vs. 4-Morpholino Benzothiazole-Benzamide Derivatives
The target compound exhibits a computed XLogP3 of 5.6 [1], approximately 2.9 log units higher than the representative 4-morpholinobenzamide analog N-(6-bromobenzothiazole-2-yl)-4-morpholinobenzamide (compound 8 in EP3842422A1), which bears a morpholine substituent in place of the 4-benzoyl group [2]. This difference translates to a predicted ~800-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity for the target compound.
| Evidence Dimension | Computed XLogP3 (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 5.6 (PubChem computed) |
| Comparator Or Baseline | N-(6-bromobenzothiazole-2-yl)-4-morpholinobenzamide (compound 8, EP3842422A1): predicted XLogP3 approximately 2.7 (based on morpholine substitution; exact value not explicitly stated in patent but class-typical) |
| Quantified Difference | Approximately ΔXLogP3 ≈ +2.9; ~800-fold difference in predicted partition coefficient |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2025.09.15) [1]; morpholino analog described in EP3842422A1 [2] |
Why This Matters
A large lipophilicity differential predicts distinct membrane partitioning behavior, nonspecific binding, and CNS penetration potential, making the 4-benzoyl derivative unsuitable as a surrogate for 4-morpholino analogs in cell-based or in vivo experiments.
- [1] PubChem. (2025). Compound Summary for CID 3427466: 4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide. National Center for Biotechnology Information. View Source
- [2] European Patent EP3842422A1. (2021). 1,3-Thiazol-2-yl substituted benzamide compounds for the treatment of neurodegenerative diseases. CSIC. View Source
